3-{[(AZEPAN-1-YL)METHYL](HYDROXY)PHOSPHORYL}PROPANOIC ACID
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Overview
Description
3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID is a chemical compound with the molecular formula C10H20NO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an azepane ring, a phosphoryl group, and a propanoic acid moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphine derivatives.
Substitution: The azepane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various phosphorylated and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, modulating their activity. The azepane ring may also play a role in binding to biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(AZEPAN-1-YL)PROPANOIC ACID: Lacks the phosphoryl group, making it less versatile in chemical reactions.
3-[HYDROXY(METHYL)PHOSPHORYL]PROPANOIC ACID: Similar structure but without the azepane ring, affecting its biological activity.
Uniqueness
3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID is unique due to the combination of the azepane ring and the phosphoryl group, providing a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[azepan-1-ylmethyl(hydroxy)phosphoryl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4P/c12-10(13)5-8-16(14,15)9-11-6-3-1-2-4-7-11/h1-9H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUBKIYPJXOWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CP(=O)(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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